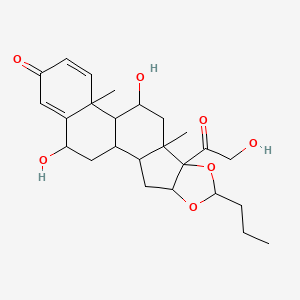

![molecular formula C16H20ClNO4 B12314324 tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)

tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is a chemical compound with the molecular formula C16H20ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl carbamate group and a 5-chloro-2-(oxolane-3-carbonyl)phenyl moiety.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit 5-Chlor-2-(Oxolan-3-carbonyl)phenylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, und das Gemisch wird mehrere Stunden bei Raumtemperatur gerührt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, jedoch in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate als Baustein für die Synthese komplexerer Moleküle verwendet. Es dient als Vorläufer bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien .

Biologie

In der biologischen Forschung wird die Verbindung zur Untersuchung von Enzyminhibitoren und Rezeptormodulatoren eingesetzt. Sie hilft beim Verständnis der Wechselwirkungen zwischen kleinen Molekülen und biologischen Zielmolekülen .

Medizin

In der Medizin wird tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate auf seine potenziellen therapeutischen Eigenschaften untersucht. Es wird als Kandidat für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krebs und entzündlichen Erkrankungen, untersucht .

Industrie

Im Industriesektor wird die Verbindung bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie in verschiedenen Herstellungsprozessen wertvoll .

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen. Die Verbindung bindet an Enzyme oder Rezeptoren und moduliert deren Aktivität. Diese Wechselwirkung kann zur Inhibition oder Aktivierung biochemischer Pfade führen, was zu den gewünschten therapeutischen oder biologischen Effekten führt .

Wirkmechanismus

The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- tert-Butyl-N-[5-Chlor-2-(Oxolan-2-carbonyl)phenyl]carbamate

- tert-Butyl-N-[5-Chlor-2-(Tetrahydrofuran-2-carbonyl)phenyl]carbamate

Einzigartigkeit

tert-Butyl-N-[5-Chlor-2-(Oxolan-3-carbonyl)phenyl]carbamate ist aufgrund seiner spezifischen Strukturmerkmale, wie dem Vorhandensein der Oxolan-3-carbonylgruppe, einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll macht .

Eigenschaften

Molekularformel |

C16H20ClNO4 |

|---|---|

Molekulargewicht |

325.79 g/mol |

IUPAC-Name |

tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-13-8-11(17)4-5-12(13)14(19)10-6-7-21-9-10/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) |

InChI-Schlüssel |

NJTABZCGXCGQFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCOC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)

![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)

![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)

![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)